(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse chemical and biological properties. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5 of the triazole ring and a methanamine group at position 3.
Mechanism of Action
Target of action
1,2,4-Triazole derivatives are known to interact with a variety of enzymes and receptors in biological systems . They have been reported to show promising anticancer activity, possibly targeting the aromatase enzyme .
Mode of action
Their ability to form hydrogen bonds with different targets is believed to play a key role in their biological activity .
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives can vary widely depending on their specific structure. These compounds are believed to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary depending on the specific compound and its targets. Some derivatives have shown promising cytotoxic activity against cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. Another method involves the use of hydrazine derivatives and carbonyl compounds, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics and antifungal agents. Its ability to inhibit the growth of certain microorganisms makes it a valuable compound in biological research .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer and antiviral activities. The triazole ring is a common motif in many drugs, and modifications of this compound can lead to the development of new medications .
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Similar structure but lacks the methanamine group.
4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with only one methyl group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both methyl groups and the methanamine group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-7-8-5(3-6)9(4)2/h3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHWOQJCKWKFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019258-77-5 |
Source
|
Record name | (dimethyl-4H-1,2,4-triazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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